molecular formula C7H14ClNO2 B6280333 (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride CAS No. 2635331-87-0

(1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B6280333
CAS No.: 2635331-87-0
M. Wt: 179.6
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Description

(1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride is a chiral cyclohexane derivative containing both a carboxylic acid and an amino group in a fixed stereochemical configuration. The compound exists as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula is C₇H₁₃ClNO₂ (calculated from related isomers), with a molecular weight of approximately 179.65 g/mol (as inferred from its (1S,3S)-isomer in ). The stereochemistry (1R,3S) confers unique conformational and biochemical properties, making it relevant in pharmaceutical synthesis and asymmetric catalysis .

Properties

CAS No.

2635331-87-0

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride typically involves the use of chiral sources to induce the desired stereochemistry. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is advantageous due to its high stereoselectivity and optical purity.

Industrial Production Methods: For industrial production, the preparation method involves a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . This route is cost-effective and suitable for large-scale production due to the availability and affordability of raw materials.

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted cyclohexane derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Pharmaceutical Development

(1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for drugs targeting neurological disorders and pain management.

Neuropharmacology

Studies have indicated that ACHA hydrochloride can influence neurotransmitter systems, particularly in modulating the activity of glutamate receptors. This modulation has implications for developing treatments for conditions such as epilepsy and anxiety disorders.

Biochemical Research

The compound is employed in biochemical assays to study enzyme activities and protein interactions. Its ability to act as an amino acid analog makes it valuable in understanding metabolic pathways involving amino acids.

Case Study 1: Neuroprotective Effects

A study published in "Neuropharmacology" demonstrated that this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve cognitive function in treated subjects.

Case Study 2: Pain Management

Research conducted by the University of California explored the analgesic properties of ACHA hydrochloride in chronic pain models. Results indicated that the compound could significantly decrease pain sensitivity and alter pain perception pathways.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for drug synthesisEssential for developing neuroactive drugs
NeuropharmacologyModulation of neurotransmitter systemsInfluences glutamate receptor activity
Biochemical ResearchStudies on enzyme activitiesUseful in metabolic pathway analysis
Pain ManagementAnalgesic propertiesReduces pain sensitivity

Mechanism of Action

The mechanism of action of (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The compound’s effects are mediated through its binding to active sites on target proteins, influencing their activity and function .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number
(1R,3S)-Target Compound* C₇H₁₃ClNO₂ 179.65 N/A Not explicitly listed
(1S,3R)-Isomer C₇H₁₃NO₂ 143.18 (free base) N/A 197247-91-9
trans-2-Amino-1-cyclohexanecarboxylic Acid C₇H₁₃NO₂ 143.18 (free base) 274–278 5691-19-0
(1S,3S)-3-Amino-cyclohexanol HCl C₆H₁₄ClNO 151.64 N/A 2377847-94-2
2-Azabicyclo[2.2.1]heptane Derivative C₇H₁₁NO₂·HCl 177.63 N/A 448949-65-3

Biological Activity

(1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride is an amino acid derivative with significant implications in medicinal chemistry and biological research. Its unique structural properties allow it to interact with various biological targets, making it a valuable compound for studying enzyme activity, receptor interactions, and potential therapeutic applications.

The compound is characterized by the following structural formula:

  • Molecular Formula : C7H13ClN2O2
  • Molar Mass : 178.64 g/mol

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access and altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling cascades.
  • Pathway Interference : By interacting with key enzymes or receptors, it can modulate biochemical pathways critical for cellular function.

1. Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural analogs have been explored for their potential in treating conditions such as epilepsy and anxiety disorders due to their ability to modulate neurotransmitter systems.

2. Enzyme Studies

Research has demonstrated its utility in studying enzyme-substrate interactions. For instance, it has been employed to investigate the inhibition of specific proteases and kinases, providing insights into enzyme kinetics and mechanisms .

3. Antimicrobial Activity

Recent studies have highlighted its potential antimicrobial properties. In vitro assays have shown that derivatives of (1R,3S)-3-aminocyclohexane-1-carboxylic acid exhibit activity against various bacterial strains, suggesting its role in developing new antimicrobial agents .

Study on Enzyme Inhibition

A study published in Nature investigated the effects of (1R,3S)-3-aminocyclohexane-1-carboxylic acid on bradykinin receptors. The findings indicated that the compound could effectively inhibit receptor activation in a dose-dependent manner, leading to altered intracellular signaling pathways .

Antimicrobial Research

In a separate study focusing on antimicrobial peptides containing this compound, researchers found that it exhibited significant activity against human respiratory syncytial virus (HRSV) and adenovirus serotype 5 (HAdV-5). The results suggested that modifications to the amino acid structure could enhance antiviral efficacy .

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compoundEnzyme inhibition, receptor modulationChirality enhances binding specificity
(1S,3S)-3-Aminocyclohexanecarboxylic AcidSimilar applications in medicinal chemistryDifferent stereochemistry affects biological activity
(1S,3S)-3-Methoxycyclohexanecarboxylic AcidLess potent in biological applications compared to (1R,3S) variantPresence of methoxy group alters reactivity

Q & A

Q. Example NMR Data (D₂O, 300 MHz) :

Proton Positionδ (ppm)MultiplicityAssignment
C1-H3.19–3.26mAxial proton
C3-NH₃⁺1.89–2.03mAminocyclohexane

Advanced: How can computational modeling resolve discrepancies in reported reactivity or stability data?

Answer:
Contradictions in reactivity (e.g., unexpected hydrolysis rates) can arise from stereochemical or solvation effects. Methodologies include:

  • Density Functional Theory (DFT) : Models transition states to predict hydrolysis pathways of the cyclohexane ring under acidic/basic conditions .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water vs. DMSO) to explain stability variations .
  • pKa Prediction Tools : Software like MarvinSuite calculates protonation states, clarifying pH-dependent solubility differences in biological buffers .

Case Study : MD simulations revealed that the equatorial NH₃⁺ group in (1R,3S)-isomers enhances hydrogen bonding with water, increasing aqueous solubility compared to axial configurations .

Advanced: What strategies optimize enantiomer separation for downstream pharmacological assays?

Answer:

  • Dynamic Kinetic Resolution (DKR) : Combines enzymatic hydrolysis (e.g., lipases) with racemization catalysts to convert undesired enantiomers in situ .
  • Ion-Exchange Chromatography : Exploits differences in pKa between enantiomers using columns like Chirobiotic T (teicoplanin-based) .
  • Diastereomeric Salt Formation : Co-crystallization with chiral acids (e.g., tartaric acid) selectively precipitates one enantiomer .

Q. Key Stability Data :

ConditionPurity Loss (%)Degradation Products
25°C, dry argon<2None detected
40°C, 75% RH15Cyclohexene derivative

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